molecular formula C7H11ClO4S B12315905 rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans

rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans

Cat. No.: B12315905
M. Wt: 226.68 g/mol
InChI Key: SDIRMVMCUFAFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans: is a chemical compound characterized by its cyclopropane ring structure and the presence of a chlorosulfonyl group

Preparation Methods

The synthesis of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring is achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., transition metals), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

rac-Ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to rac-ethyl (1R,2R)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, trans include:

    rac-Methyl (1R,3S)-3-[(chlorosulfonyl)methyl]-3-fluorocyclopentane-1-carboxylate: This compound has a similar structure but with a fluorine atom and a cyclopentane ring.

    rac-Ethyl (1R,3R)-3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate: This compound features a cyclobutane ring and a fluorine atom.

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

ethyl 2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H11ClO4S/c1-2-12-7(9)6-3-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3

InChI Key

SDIRMVMCUFAFAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.